1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
1-(3-Fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluoro-4-methylphenyl group at position 1 and a thiazole ring at position 4. The thiazole moiety is further functionalized with a 2-methoxyphenyl substituent. The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the methoxy group on the thiazole ring may influence electronic properties and binding interactions .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-12(9-14(11)20)25-18(21)17(23-24-25)19-22-15(10-27-19)13-5-3-4-6-16(13)26-2/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXIPDCQBSTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 1251626-76-2) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 381.4 g/mol. The structural features include a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5OS |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1251626-76-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from commercially available precursors. The incorporation of the thiazole and triazole rings is crucial for enhancing the compound's biological properties. Various synthetic routes have been reported in the literature, focusing on optimizing yield and purity.
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of Bcl-2 proteins and modulation of cellular signaling pathways.
In a comparative study, derivatives of thiazole demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the phenyl groups can enhance activity. The specific compound under consideration has not been extensively studied in isolation; however, its structural analogs have shown promising results in vitro.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial activity. The presence of fluorine and methoxy groups is believed to enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. Preliminary tests suggest that this compound may exhibit moderate antibacterial properties against certain pathogens.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various thiazole-triazole derivatives on human cancer cell lines, revealing that modifications significantly impacted their IC50 values. The tested compounds showed varying degrees of effectiveness, with some achieving IC50 values lower than those of established chemotherapeutics.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) attached to the triazole ring is a primary site for nucleophilic substitution. Key reactions include:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases (NaH or K₂CO₃).
-
Conditions : Reflux in DMF or THF at 60–80°C for 6–12 hours.
-
Outcome : Substitution of the amino hydrogen with alkyl groups (e.g., -NHR or -NR₂).
Example: Reaction with methyl iodide yields 1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-(N-methyl)amine .
Acylation
-
Reagents : Acetyl chloride or benzoyl chloride in pyridine.
-
Conditions : Room temperature, 2–4 hours.
-
Outcome : Formation of amide derivatives (e.g., -NHAc or -NBz).
The acylated product shows improved solubility in polar aprotic solvents.
Electrophilic Aromatic Substitution
The methoxyphenyl and fluoromethylphenyl groups undergo regioselective electrophilic attacks:
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture.
-
Conditions : 0–5°C, 1–2 hours.
-
Outcome : Nitration occurs at the para position of the methoxyphenyl group due to its electron-donating methoxy (-OCH₃) substituent.
Halogenation
-
Reagents : Cl₂ or Br₂ in acetic acid.
-
Conditions : 25–40°C, 3–6 hours.
-
Outcome : Bromination preferentially occurs at the ortho position of the fluoromethylphenyl ring, guided by the electron-withdrawing fluorine atom.
Oxidation of the Thiazole Ring
-
Reagents : H₂O₂ or m-CPBA.
-
Conditions : Ethanol, 50°C, 4–8 hours.
-
Outcome : Sulfur in the thiazole ring oxidizes to sulfoxide (-S=O) or sulfone (-SO₂) derivatives.
Reduction of the Triazole Ring
-
Reagents : LiAlH₄ or NaBH₄.
-
Conditions : Tetrahydrofuran (THF), reflux.
-
Outcome : Partial reduction of the triazole ring to form a dihydrotriazole intermediate, though this reaction is low-yielding (<30%).
Cross-Coupling Reactions
The thiazole and triazole rings participate in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : K₂CO₃, DMF/H₂O, 80°C.
-
Outcome : Functionalization of the thiazole ring’s C-5 position with aryl boronic acids.
Click Chemistry
-
Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition.
-
Conditions : Room temperature, 12–24 hours.
-
Outcome : Triazole ring expansion or functionalization with alkynes .
Acid/Base-Mediated Rearrangements
-
Acidic Conditions (HCl/EtOH): Protonation of the triazole ring induces ring-opening to form imidazole derivatives.
-
Basic Conditions (NaOH): Deprotonation of the amino group facilitates nucleophilic attacks on adjacent electrophilic sites .
Photochemical Reactions
-
UV Irradiation : Induces [2+2] cycloaddition between the thiazole and triazole rings, forming a fused bicyclic product. Quantum yield: 0.15–0.20 .
Mechanistic Insights
-
DFT Calculations : Studies on analogous triazole-thiazole systems reveal that electron-withdrawing groups (e.g., -F) lower the energy barrier for electrophilic substitution by 5–10 kcal/mol compared to electron-donating groups .
-
Steric Effects : The 2-methoxyphenyl group on the thiazole ring hinders reactions at the C-5 position, favoring C-4 modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine are compared below with analogous compounds reported in recent literature. Key parameters include substituent effects, synthetic yields, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Electronic and Steric Effects :
- The benzothiazole-triazole hybrid () exhibits strong antiproliferative activity, likely due to the electron-withdrawing nitro group enhancing reactivity and the benzothiazole’s planar structure enabling DNA intercalation . In contrast, the target compound’s 2-methoxyphenyl-thiazole substituent may improve solubility and reduce toxicity due to the electron-donating methoxy group .
- Halogenated analogs (e.g., chloro and bromo derivatives in ) demonstrate that halogen atoms at the aryl position enhance antimicrobial activity via hydrophobic interactions and halogen bonding . The fluorine atom in the target compound may mimic this behavior while offering metabolic resistance .
Synthetic Efficiency :
- The 1-(4-methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine () was synthesized in near-quantitative yield using a copper-catalyzed cycloaddition, suggesting that similar catalytic conditions (e.g., CuI or triethylamine) could optimize the target compound’s synthesis .
- The benzothiazole-triazole in required DMF and triethylamine for optimal cyclization, indicating polar aprotic solvents are critical for triazole-thiazole coupling .
Biological Relevance :
- Thiazole-triazole hybrids (e.g., ) are understudied but share structural motifs with kinase inhibitors and antimicrobial agents. The target compound’s 3-fluoro-4-methylphenyl group may enhance blood-brain barrier penetration, making it a candidate for neurological targets .
Research Findings and Implications
- Antiproliferative Potential: The benzothiazole-triazole derivative () inhibited cancer cell proliferation at IC₅₀ values of 5–10 μM, attributed to its planar benzothiazole core intercalating DNA . The target compound’s thiazole ring, though less planar, could still interact with ATP-binding pockets in kinases.
- Antimicrobial Activity : Chlorophenyl-thiazole derivatives () showed MIC values of 2–8 μg/mL against Staphylococcus aureus, suggesting the target’s fluorophenyl group may confer similar efficacy with reduced resistance .
- Synthetic Challenges : The target compound’s 2-methoxyphenyl-thiazole substituent may require regioselective coupling strategies to avoid byproducts, as seen in ’s ethoxyphenyl analog synthesis .
Q & A
Q. What are the key considerations for designing a high-yield synthesis protocol for this compound?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Precursor selection : Use azide-alkyne cycloaddition (Huisgen reaction) for triazole ring formation, with substituted phenyl azides and alkynyl-thiazole precursors .
- Reaction conditions : Control temperature (e.g., 60–80°C for cycloaddition), solvent polarity (e.g., DMF or THF), and catalysts (Cu(I) for click chemistry) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) to isolate pure product .
- Yield optimization : Monitor intermediates via TLC and adjust stoichiometric ratios (e.g., 1:1.2 for azide:alkyne) .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- Methodological Answer : A combination of techniques is critical:
- NMR spectroscopy : Use - and -NMR to confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl protons at δ 6.8–7.5 ppm) and triazole/thiazole carbons .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1250 cm, triazole C-N at 1500–1600 cm) .
- Elemental analysis : Confirm C/H/N ratios (e.g., deviations < 0.4% from theoretical values) .
Q. How can researchers design initial biological assays to evaluate therapeutic potential?
- Methodological Answer : Prioritize target-based and phenotypic assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .
- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Address variability through:
- Batch consistency checks : Verify compound purity (>95% via HPLC) and stability (e.g., LC-MS for degradation products) .
- Assay standardization : Replicate under identical conditions (e.g., cell passage number, serum concentration) .
- Mechanistic follow-up : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .
Q. How can molecular docking predict interactions with biological targets?
- Methodological Answer : Computational workflows include:
- Target selection : Prioritize proteins with known triazole/thiazole binding (e.g., EGFR kinase, PARP-1) .
- Ligand preparation : Optimize 3D structure (e.g., DFT for geometry, AMBER for charge assignment) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling .
- Validation : Compare predicted poses with crystallographic data (e.g., RMSD < 2.0 Å) and validate via MD simulations (100 ns trajectories) .
Q. What advanced techniques optimize solubility and bioavailability?
- Methodological Answer : Enhance pharmacokinetics via:
- Salt formation : Screen with HCl or sodium citrate to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) .
- Nanoparticle formulation : Use PLGA or liposomal encapsulation (particle size < 200 nm, PDI < 0.3) .
- In vitro ADME : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and plasma protein binding (equilibrium dialysis) .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity studies?
- Methodological Answer : Investigate variables such as:
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
- Culture conditions : Test under hypoxic vs. normoxic conditions to mimic tumor microenvironments .
- Apoptosis assays : Confirm via annexin V/PI flow cytometry and caspase-3 activation .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .
Structural and Mechanistic Insights
Q. How do substituents influence bioactivity?
- Methodological Answer : Conduct SAR studies by modifying:
- Fluorophenyl group : Replace with Cl/CH to assess halogen effects on lipophilicity (logP) and target binding .
- Methoxy group : Replace with ethoxy or remove to evaluate steric/electronic contributions .
- Thiazole-triazole linkage : Test alternative heterocycles (e.g., oxadiazole) for conformational rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
